Cas no 1538294-78-8 (2-methyloxane-3-carboxylic acid)

2-methyloxane-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-methyloxane-3-carboxylic acid, Mixture of diastereomers
- 2-methyloxane-3-carboxylic acid
- Tetrahydro-2-methyl-2H-pyran-3-carboxylic acid
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- インチ: 1S/C7H12O3/c1-5-6(7(8)9)3-2-4-10-5/h5-6H,2-4H2,1H3,(H,8,9)
- InChIKey: XMLJYPBOFYNZTP-UHFFFAOYSA-N
- SMILES: C1(C)OCCCC1C(O)=O
2-methyloxane-3-carboxylic acid Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-methyloxane-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B497993-50mg |
2-methyloxane-3-carboxylic acid |
1538294-78-8 | 50mg |
$ 210.00 | 2022-06-07 | ||
Enamine | EN300-176336-2.5g |
2-methyloxane-3-carboxylic acid |
1538294-78-8 | 95% | 2.5g |
$1539.0 | 2023-09-20 | |
AN HUI ZE SHENG Technology Co., Ltd. | CB000718482-1g |
2-methyloxane-3-carboxylic acid |
1538294-78-8 | 95+% | 1g |
¥6767.00 | 2023-09-15 | |
Enamine | EN300-176336-0.05g |
2-methyloxane-3-carboxylic acid |
1538294-78-8 | 95% | 0.05g |
$182.0 | 2023-09-20 | |
Enamine | EN300-176336-1g |
2-methyloxane-3-carboxylic acid |
1538294-78-8 | 95% | 1g |
$785.0 | 2023-09-20 | |
Aaron | AR01BDZ9-2.5g |
2-methyloxane-3-carboxylic acid, Mixture of diastereomers |
1538294-78-8 | 95% | 2.5g |
$2142.00 | 2023-12-15 | |
Aaron | AR01BDZ9-10g |
2-methyloxane-3-carboxylic acid, Mixture of diastereomers |
1538294-78-8 | 95% | 10g |
$4667.00 | 2023-12-15 | |
1PlusChem | 1P01BDQX-250mg |
2-methyloxane-3-carboxylic acid, Mixture of diastereomers |
1538294-78-8 | 95% | 250mg |
$468.00 | 2025-03-19 | |
Aaron | AR01BDZ9-500mg |
2-methyloxane-3-carboxylic acid, Mixture of diastereomers |
1538294-78-8 | 95% | 500mg |
$868.00 | 2025-02-09 | |
Aaron | AR01BDZ9-1g |
2-methyloxane-3-carboxylic acid, Mixture of diastereomers |
1538294-78-8 | 95% | 1g |
$1105.00 | 2025-02-09 |
2-methyloxane-3-carboxylic acid 関連文献
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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8. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
2-methyloxane-3-carboxylic acidに関する追加情報
Introduction to 2-methyloxane-3-carboxylic acid (CAS No. 1538294-78-8)
2-methyloxane-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1538294-78-8, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, featuring a methyloxane core substituted with a carboxylic acid group, presents a versatile scaffold for the development of novel bioactive molecules and advanced materials. The precise arrangement of its functional groups makes it a promising candidate for further investigation in synthetic chemistry and drug design.
The molecular structure of 2-methyloxane-3-carboxylic acid consists of a cyclohexane ring modified with an oxygen atom at the 2-position, forming an epoxide-like moiety, and a carboxylic acid functional group at the 3-position. This configuration imparts distinct reactivity and binding capabilities, making it an attractive building block for medicinal chemists. The presence of the methoxy group enhances the compound's solubility in polar solvents, facilitating its use in various chemical reactions and formulations.
In recent years, there has been growing interest in the applications of 2-methyloxane-3-carboxylic acid in pharmaceutical research. Its structural features suggest potential utility as a precursor for synthesizing complex molecules with therapeutic effects. For instance, derivatives of this compound have been explored as intermediates in the development of nonsteroidal anti-inflammatory agents (NSAIDs) and other pharmacologically active compounds. The carboxylic acid group can undergo esterification or amidation reactions, allowing for the introduction of additional functional moieties that enhance binding affinity to biological targets.
Moreover, the methyloxane ring in 2-methyloxane-3-carboxylic acid provides a stable framework that can be modified to improve metabolic stability and pharmacokinetic profiles of drug candidates. Researchers have utilized this compound to develop novel inhibitors targeting enzymes involved in inflammatory pathways. Preliminary studies indicate that certain derivatives exhibit significant anti-inflammatory activity in vitro, demonstrating their potential as lead compounds for further optimization.
From a materials science perspective, 2-methyloxane-3-carboxylic acid has shown promise in the development of advanced polymers and coatings. Its ability to form stable complexes with metal ions makes it useful in creating corrosion-resistant materials and functional coatings. Additionally, the compound's unique chemical properties enable its incorporation into biodegradable polymers, which are increasingly important in sustainable manufacturing practices.
The synthesis of 2-methyloxane-3-carboxylic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group modifications. Advances in catalytic methods have enabled more efficient production processes, reducing the environmental impact of its synthesis. These improvements align with the broader goal of sustainable chemistry, where minimizing waste and energy consumption are critical considerations.
In conclusion, 2-methyloxane-3-carboxylic acid (CAS No. 1538294-78-8) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it a valuable scaffold for drug discovery and an effective component in advanced material formulations. As research continues to uncover new applications for this compound, its importance in modern chemistry is likely to grow further, driving innovation across multiple scientific disciplines.
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